molecular formula C12H23NS3 B14466899 2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide CAS No. 67273-01-2

2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide

Katalognummer: B14466899
CAS-Nummer: 67273-01-2
Molekulargewicht: 277.5 g/mol
InChI-Schlüssel: CJKOQBGNBDLYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide is a chemical compound characterized by the presence of tert-butylsulfanyl groups and a thioamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dibromo-N-methylprop-2-enethioamide with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butylsulfanyl groups may also contribute to the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Bis(tert-butylsulfanyl)pyrazine
  • 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
  • 2,3-Bis(tert-butylsulfanyl)-2,3-bis(2-phenylpropyl)butanedinitrile

Uniqueness

2,3-Bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide is unique due to its combination of tert-butylsulfanyl groups and a thioamide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

67273-01-2

Molekularformel

C12H23NS3

Molekulargewicht

277.5 g/mol

IUPAC-Name

2,3-bis(tert-butylsulfanyl)-N-methylprop-2-enethioamide

InChI

InChI=1S/C12H23NS3/c1-11(2,3)15-8-9(10(14)13-7)16-12(4,5)6/h8H,1-7H3,(H,13,14)

InChI-Schlüssel

CJKOQBGNBDLYIN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC=C(C(=S)NC)SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.